

# Introduction: The Strategic Value of Dihalogenated Pyrimidines

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## Compound of Interest

Compound Name: *2-Bromo-4-chloro-5-methoxypyrimidine*

Cat. No.: *B8075806*

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For researchers and scientists engaged in drug discovery and materials science, the selection of foundational scaffolds is a critical determinant of synthetic success. **2-Bromo-4-chloro-5-methoxypyrimidine** (CAS No. 1441422-32-7) emerges as a highly valuable heterocyclic building block. Its strategic arrangement of two distinct halogen atoms on the pyrimidine core allows for selective, sequential functionalization, providing a robust platform for constructing complex molecular architectures. This guide offers a comprehensive overview of this reagent, from reliable sourcing to its application in pivotal synthetic transformations, grounded in established chemical principles.

## Sourcing and Procurement of 2-Bromo-4-chloro-5-methoxypyrimidine

Identifying a reliable supply chain is the first step in any research endeavor. While numerous pyrimidine derivatives are commercially available, sourcing for this specific isomer requires careful verification of the CAS number. Below is a summary of suppliers who list **2-Bromo-4-chloro-5-methoxypyrimidine** in their catalogs. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and identity before use.<sup>[1]</sup>

Supplier	CAS Number	Molecular Formula	Notes
BLD Pharm[2]	1441422-32-7	C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub> O	Offers product with associated analytical data (NMR, LC-MS, HPLC) available online.[2]
Chemsigma Int. Co.,Ltd.[3]	1441422-32-7	C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub> O	Listed as available for order.[3]

## Synthetic Utility and Reactivity Profile

The synthetic power of **2-Bromo-4-chloro-5-methoxypyrimidine** lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond.[4] This reactivity difference enables chemists to perform selective functionalization at the C2 position, leaving the C4 position available for subsequent transformations. This attribute is crucial for the controlled, stepwise assembly of target molecules.

While detailed reaction specifics for the 2-bromo-4-chloro isomer are not as extensively published as for its 5-bromo-2-chloro counterpart (CAS 57054-92-9), the fundamental principles of its reactivity are directly analogous.[4][5] The electron-withdrawing nature of the pyrimidine ring, further influenced by the methoxy group, activates both halogenated positions for nucleophilic substitution and cross-coupling reactions.[6] Key transformations include Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille couplings, making it a versatile precursor for developing kinase inhibitors and other biologically active compounds.[4]

## Experimental Protocol: Suzuki-Miyaura C-C Bond Formation

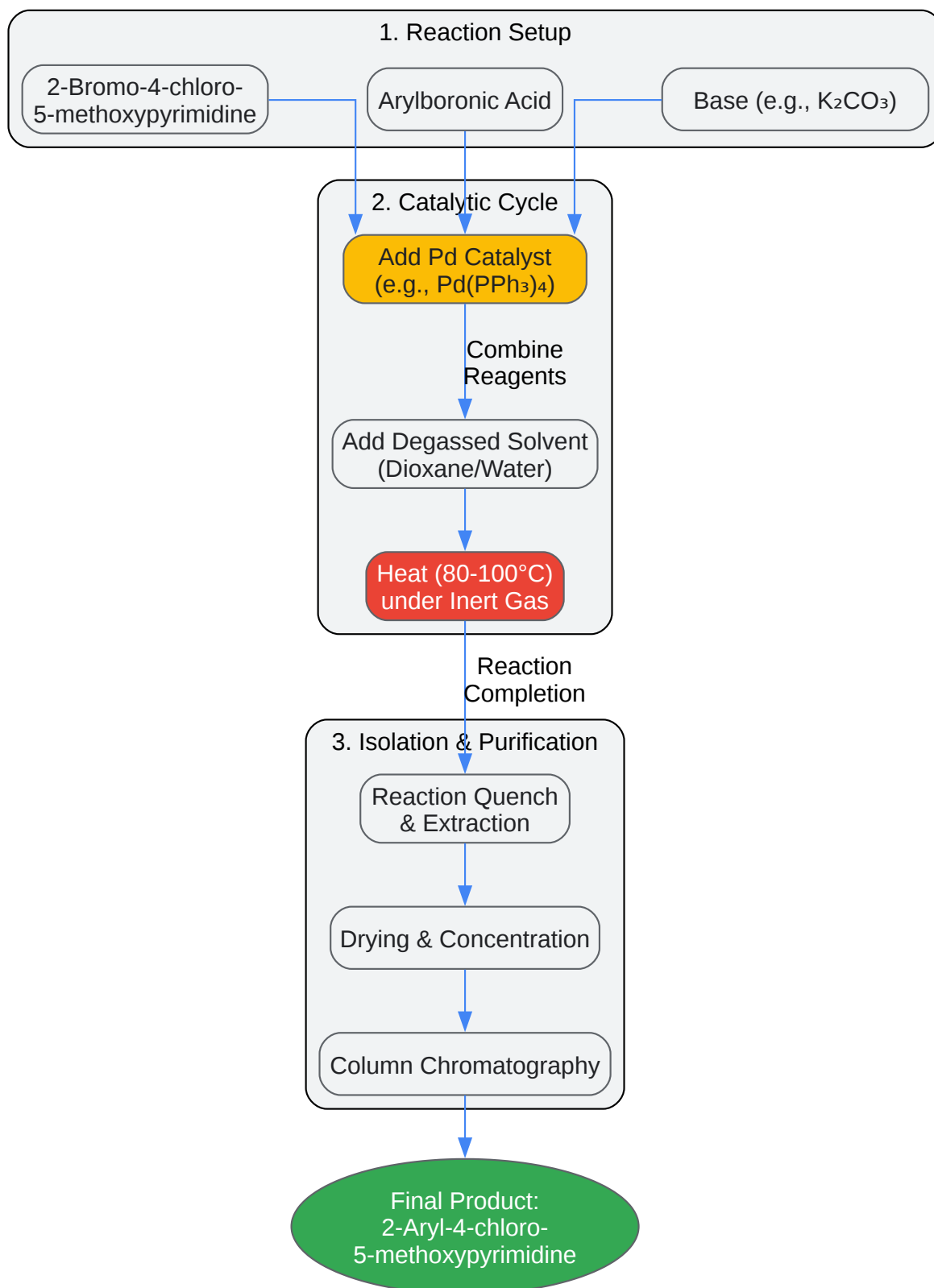
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. The following protocol provides a robust, field-proven methodology for coupling an arylboronic acid to the C2 position of the pyrimidine core, leveraging the higher reactivity of the C-Br bond.

Objective: To selectively synthesize a 2-aryl-4-chloro-5-methoxypyrimidine derivative.

Methodology:

- Reagent Preparation: To a dry Schlenk flask, add **2-Bromo-4-chloro-5-methoxypyrimidine** (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate ( $K_2CO_3$ , 2.0 mmol, 2.0 eq).
  - Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. An excess ensures the reaction proceeds to completion.
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
  - Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Establishing an inert atmosphere prevents catalyst degradation and ensures high catalytic turnover.
- Catalyst and Solvent Addition: To the flask, add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 0.05 mmol, 5 mol%). Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).<sup>[4]</sup>
  - Causality:  $Pd(PPh_3)_4$  is a common and effective pre-catalyst that readily forms the active Pd(0) species. The mixed aqueous solvent system aids in dissolving both the organic and inorganic reagents.
- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
  - Causality: Thermal energy is required to drive the catalytic cycle, including the oxidative addition and reductive elimination steps.
- Monitoring and Workup: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to yield the desired 2-aryl-4-chloro-5-methoxypyrimidine.



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Workflow for Suzuki-Miyaura Coupling.

## Safety, Handling, and Storage

Proper handling of halogenated heterocyclic compounds is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for **2-Bromo-4-chloro-5-methoxypyrimidine** should be obtained from the supplier, general precautions for related compounds should be followed.

[7][8]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration is often recommended.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

## Conclusion

**2-Bromo-4-chloro-5-methoxypyrimidine** stands out as a potent and versatile building block for advanced chemical synthesis. Its differentiated halogen reactivity provides a clear strategic advantage for the regioselective construction of complex molecules. By understanding its sourcing, reactivity, and proper handling, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.

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- To cite this document: BenchChem. [Introduction: The Strategic Value of Dihalogenated Pyrimidines]. BenchChem, [2026]. [Online PDF]. Available at:

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